molecular formula C5H10O3 B13474786 2-(Dimethoxymethyl)oxirane CAS No. 59140-28-2

2-(Dimethoxymethyl)oxirane

Cat. No.: B13474786
CAS No.: 59140-28-2
M. Wt: 118.13 g/mol
InChI Key: DSGUXTVWHDJXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethoxymethyl)oxirane is an organic compound with the molecular formula C5H10O3, belonging to the class of epoxides (oxiranes) . Epoxides are characterized by a highly strained, three-membered ring containing an oxygen atom, which makes them exceptionally reactive and valuable as synthetic intermediates in organic and polymer chemistry . The presence of both the reactive oxirane ring and the acid-sensitive dimethoxymethyl group on the same molecule provides a unique bifunctionality, allowing researchers to perform sequential and selective chemical transformations. The primary research value of this compound lies in its application as a building block for the synthesis of more complex molecules. The epoxide ring is susceptible to ring-opening reactions by a wide range of nucleophiles. Under acidic conditions, the ring-opening typically occurs at the more substituted carbon atom, leading to products where the nucleophile (e.g., an alcohol, amine, or halide) attaches to that position . This reactivity can be harnessed to create molecular scaffolds with new carbon-oxygen, carbon-nitrogen, or carbon-halogen bonds. The dimethoxymethyl group can function as a protected aldehyde equivalent; upon hydrolysis under mild acidic conditions, this group can be converted into an aldehyde functionality, introducing a second reactive site for further elaboration . This dual functionality makes this compound a potential precursor for synthesizing complex chiral molecules, polyfunctional ethers, and specialty monomers. While specific biological activity data for this exact compound is not widely published, epoxide-containing compounds are of significant interest in medicinal chemistry and pharmacology. Many natural products and bioactive steroids incorporate oxirane rings, which are known to contribute to diverse pharmacological activities, including antineoplastic, anti-inflammatory, and antifungal properties . Researchers can explore this compound as a key intermediate in the development of such bioactive compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59140-28-2

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2-(dimethoxymethyl)oxirane

InChI

InChI=1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3

InChI Key

DSGUXTVWHDJXBN-UHFFFAOYSA-N

Canonical SMILES

COC(C1CO1)OC

Origin of Product

United States

Synthetic Methodologies for 2 Dimethoxymethyl Oxirane and Advanced Analogues

Direct Epoxidation Reactions for Oxirane Formation

Direct epoxidation of the corresponding unsaturated precursor, acrolein dimethyl acetal (B89532), is a primary strategy for the synthesis of 2-(dimethoxymethyl)oxirane. Several classical and modern epoxidation methods can be employed for this transformation.

Corey-Chaykovsky Reaction Pathways

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides from carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction involves the use of a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, which are generated in situ from their respective sulfonium (B1226848) salt precursors by deprotonation with a strong base. organic-chemistry.orgadichemistry.com

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion displaces the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) leaving group, resulting in the formation of the epoxide ring. wikipedia.orgadichemistry.com For the synthesis of this compound, the precursor would be a ketone, which can be challenging to prepare. However, the reaction of sulfur ylides with α,β-unsaturated aldehydes or ketones can lead to either epoxidation at the carbonyl or cyclopropanation at the double bond, depending on the ylide used. adichemistry.compku.edu.cn Unstabilized ylides like dimethylsulfonium methylide tend to favor 1,2-addition to the carbonyl group, leading to epoxide formation. adichemistry.com

The Corey-Chaykovsky reaction can also be applied to the synthesis of aziridines from imines and cyclopropanes from enones. organic-chemistry.orgwikipedia.org The diastereoselectivity of the reaction generally favors the formation of the trans product. wikipedia.org

Prilezhaev Reaction Conditions

The Prilezhaev reaction is a classic and widely used method for the epoxidation of alkenes using a peroxy acid. wikipedia.orgorganic-chemistry.org A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in many organic solvents. wikipedia.org The reaction is typically carried out in inert solvents such as dichloromethane, chloroform, or benzene (B151609) at temperatures ranging from -10 to 60 °C. wikipedia.org

The mechanism of the Prilezhaev reaction is believed to proceed through a concerted "butterfly" transition state, where the peroxy acid delivers an oxygen atom to the double bond. wikipedia.org This electrophilic attack is more rapid for electron-rich alkenes. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.org For the synthesis of this compound, the starting material would be acrolein dimethyl acetal.

ReagentSolventTemperature (°C)Yield (%)
m-CPBACH₂Cl₂0 - 2560-80 wikipedia.org
Peracetic AcidVariousVariableVariable organic-chemistry.org
Magnesium monoperoxyphthalateVariousVariableVariable organic-chemistry.org

Application of Dimethyldioxirane (DMD) in Epoxidation

Dimethyldioxirane (DMD) is a powerful and selective oxidizing agent for the epoxidation of a wide variety of alkenes. acs.orgresearchgate.netcsic.es It is typically generated in situ from acetone (B3395972) and Oxone® (potassium peroxymonosulfate) in a biphasic system or used as a pre-prepared solution in acetone. researchgate.netwikipedia.org

The epoxidation with DMD is generally rapid and occurs under mild, neutral conditions, which is advantageous for substrates containing sensitive functional groups. wikipedia.orgorgsyn.org The reaction is thought to proceed through a concerted mechanism, similar to the Prilezhaev reaction. wikipedia.org DMD is particularly effective for the epoxidation of electron-rich and sterically hindered alkenes. wikipedia.org The use of isolated DMD solutions can lead to very clean reactions, as the only byproduct is acetone. researchgate.net

The synthesis of this compound from acrolein dimethyl acetal using DMD would be a viable and clean method. The reaction conditions are generally mild, and the workup is often straightforward. orgsyn.org

Substrate TypeReagentConditionsYield
Electron-rich alkenesDMDAcetone, rtHigh wikipedia.org
Electron-poor alkenesDMDElevated temp, excess DMDVariable csic.es
α,β-Unsaturated carbonylsDMDAcetone, rtGood to excellent acs.orgresearchgate.net

Halohydrin Cyclization Approaches

An alternative two-step approach to epoxides involves the formation of a halohydrin followed by intramolecular cyclization. wikipedia.orgquimicaorganica.orglibretexts.org For the synthesis of this compound, acrolein dimethyl acetal would first be treated with a halogen (e.g., Br₂ or Cl₂) in the presence of water to form a halohydrin. masterorganicchemistry.comlibretexts.org This reaction proceeds via a cyclic halonium ion intermediate, and the subsequent attack by water occurs with anti-stereoselectivity. masterorganicchemistry.com

The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to effect an intramolecular SN2 reaction. wikipedia.orgyoutube.com The alkoxide, formed by deprotonation of the hydroxyl group, displaces the adjacent halide to form the epoxide ring. quimicaorganica.orgyoutube.com This intramolecular Williamson ether synthesis is a common and effective method for the formation of epoxides. libretexts.org

Stereoselective Synthesis of Enantiopure this compound and Derivatives

The synthesis of enantiomerically pure epoxides is of great importance, as they are key chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. bristol.ac.uk

Chiral Catalyst-Mediated Epoxidation

The development of catalytic asymmetric epoxidation methods has been a major focus in organic synthesis. These methods allow for the preparation of enantiomerically enriched epoxides from prochiral alkenes.

One of the most successful approaches is the Shi asymmetric epoxidation, which utilizes a chiral ketone catalyst derived from fructose (B13574) in the presence of Oxone® as the terminal oxidant. organic-chemistry.org This method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted olefins, often providing high enantioselectivities. organic-chemistry.org The reaction is believed to proceed through a chiral dioxirane (B86890) intermediate. The catalytic efficiency can be improved by controlling the pH of the reaction mixture. organic-chemistry.org

Another approach involves the use of chiral phase-transfer catalysts or chiral iminium salts to promote asymmetric epoxidation. researchgate.net For example, chiral dihydroisoquinolinium salts have been shown to catalyze the epoxidation of unfunctionalized olefins with moderate enantioselectivity. researchgate.net

The catalytic asymmetric Corey-Chaykovsky reaction has also been developed, employing chiral sulfides to generate chiral sulfur ylides. bristol.ac.uk These ylides can then react with carbonyl compounds to produce enantiomerically enriched epoxides. bristol.ac.uknih.gov

Catalytic SystemSubstrate ScopeEnantioselectivity (ee)
Shi Epoxidation (Fructose-derived ketone/Oxone®)trans-Disubstituted and trisubstituted olefinsHigh organic-chemistry.org
Chiral Dihydroisoquinolinium SaltsUnfunctionalized olefinsUp to ~60% researchgate.net
Asymmetric Corey-Chaykovsky (Chiral sulfide)Aldehydes and ketonesUp to >90% for some substrates bristol.ac.uknih.gov

Enantioselective Approaches for Ring-Closure

Enantioselective epoxidation represents a powerful strategy for the synthesis of chiral epoxides like this compound. This approach involves the direct oxidation of a prochiral alkene precursor, where a chiral catalyst or reagent directs the reaction to favor the formation of one enantiomer over the other.

A prominent method for enantioselective epoxidation is the Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). rsc.org This method has proven effective for a range of trans-disubstituted and trisubstituted olefins, yielding high enantioselectivities. orgsyn.org The reaction is typically performed at low temperatures to enhance enantioselectivity and can be influenced by factors such as pH and solvent. rsc.orgprinceton.edu

Another significant advancement in this area is the use of chiral iminium salts as catalysts. uea.ac.uklboro.ac.uk These catalysts, often derived from amino acids, can facilitate asymmetric epoxidation with high yields and enantiomeric excesses. The development of new stoichiometric oxidants that are soluble in organic solvents has allowed these reactions to be carried out at sub-zero temperatures, further improving enantioselectivity. lboro.ac.uk

The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of allylic alcohols. jku.at While not directly applied to a simple alkene, this methodology highlights the power of metal-ligand systems in controlling stereochemistry during epoxidation. princeton.edu

The choice of the enantioselective method depends on the specific substrate and desired enantiomer. The development of new catalysts and reaction conditions continues to expand the scope and efficiency of these transformations.

Table 1: Comparison of Enantioselective Epoxidation Methods

MethodCatalyst/ReagentOxidantKey Features
Shi Epoxidation Fructose-derived ketoneOxoneHigh enantioselectivity for trans-olefins; organocatalytic. rsc.orgorgsyn.org
Iminium Salt Catalysis Chiral iminium saltsOxone, othersHigh yields and enantiomeric excesses; applicable to a variety of olefins. uea.ac.uklboro.ac.uk
Sharpless Epoxidation Titanium tetraisopropoxide, diethyl tartratetert-Butyl hydroperoxideHighly enantioselective for allylic alcohols. jku.at

Multi-Step Synthetic Routes from Precursors

Multi-step syntheses provide versatile pathways to this compound, often starting from readily available aldehydes or acetylenic compounds. These routes allow for the systematic construction of the target molecule through a series of well-defined chemical transformations.

One common strategy involves the use of an aldehyde precursor which can be converted to an alkene that is subsequently epoxidized. For instance, a Horner-Wadsworth-Emmons reaction can be employed to introduce a double bond, followed by an epoxidation step. conicet.gov.ar The use of dimethylacetals as precursors for the aldehyde moiety is also a viable approach. conicet.gov.ar

Another powerful technique starts with acetylenic epoxides. academie-sciences.fr These intermediates can undergo a variety of transformations, including rearrangements and nucleophilic additions, to generate functionalized oxiranes. For example, lithiated acetylenic epoxides can react with silyl (B83357) compounds, leading to a 1,2-silyl migration and ring-opening to form allenylzinc intermediates, which can then be further manipulated. academie-sciences.fr

The synthesis can also proceed through the formation of an epoxide from an aldehyde using the Corey-Chaykovsky reaction, which involves a sulfur ylide. unit.no This method is particularly useful for generating epoxides from carbonyl compounds.

Functional group interconversion (FGI) is a fundamental concept in organic synthesis that allows for the conversion of one functional group into another, enabling the strategic construction of complex molecules. ub.edualmerja.comdeanfrancispress.com In the context of synthesizing this compound, several FGI strategies can be employed to form the crucial oxirane ring.

One of the most direct methods is the epoxidation of an alkene. imperial.ac.uk This involves the conversion of a C=C double bond into an epoxide ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). jku.at The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. jku.at For instance, a precursor like 3,3-dimethoxypropene could be epoxidized to yield this compound.

Another important FGI strategy involves the intramolecular cyclization of a halohydrin. This two-step process begins with the formation of a halohydrin from an alkene, followed by treatment with a base to induce an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the oxirane ring.

Furthermore, the Darzens reaction provides a pathway to epoxides from aldehydes or ketones. This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (a glycidic ester). While not a direct route to this compound itself, it exemplifies the principle of building the oxirane ring through carbon-carbon bond formation followed by ring closure.

The strategic application of these FGI reactions, often in combination with other synthetic transformations, provides a powerful toolkit for the synthesis of this compound and its analogues.

Table 2: Key Functional Group Interconversions for Oxirane Synthesis

TransformationReagentsIntermediateKey Features
Alkene Epoxidation Peroxy acids (e.g., m-CPBA)AlkeneDirect, stereospecific conversion of a C=C bond to an oxirane. jku.atimperial.ac.uk
Halohydrin Cyclization 1. Halogen and water2. BaseHalohydrinTwo-step process involving intramolecular nucleophilic substitution.
Corey-Chaykovsky Reaction Sulfur ylideAldehyde/KetoneForms an epoxide from a carbonyl compound. unit.no

Reactivity Profiles and Mechanistic Investigations of 2 Dimethoxymethyl Oxirane

Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a versatile and widely utilized reaction in synthetic chemistry. jsynthchem.com The reaction can proceed via different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile, which in turn dictates the regiochemical and stereochemical outcome.

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. This step makes the epoxide a better leaving group and activates the ring for nucleophilic attack. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom of the epoxide. libretexts.org This preference is attributed to the development of a partial positive charge on the carbon atoms in the transition state, with the more substituted carbon being better able to stabilize this charge.

For 2-(dimethoxymethyl)oxirane, the nucleophile would preferentially attack the C2 carbon (the carbon bearing the dimethoxymethyl group). This leads to the formation of a product where the nucleophile is bonded to the more substituted carbon and the hydroxyl group is formed at the terminal C3 carbon.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

CatalystNucleophile (NuH)Site of AttackMajor Product Structure
H⁺H₂OC2 (more substituted)2-(Dimethoxymethyl)-1,2-ethanediol
H⁺ROHC2 (more substituted)1-Alkoxy-2-(dimethoxymethyl)ethan-2-ol
H⁺HXC2 (more substituted)1-Halo-2-(dimethoxymethyl)ethan-2-ol

In neutral or basic media, the ring-opening of an epoxide occurs via a direct nucleophilic attack on one of the ring carbons. jsynthchem.com Since the epoxide is not activated by protonation, this reaction requires a strong nucleophile. masterorganicchemistry.com The mechanism is a classic SN2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.com Consequently, the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.com

In the case of this compound, the nucleophilic attack will occur at the terminal CH₂ group (C3), which is the less substituted and more sterically accessible position. A key feature of the SN2 mechanism is the inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.com If the starting epoxide were chiral at the C2 position, the attack at C3 would not affect its configuration, but an attack at a chiral C3 would result in inversion.

Carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily open epoxide rings. masterorganicchemistry.com These reactions are typically conducted under neutral or basic conditions, and therefore follow the SN2 pathway, with the nucleophile attacking the less substituted carbon. masterorganicchemistry.comlibretexts.org

Reacting this compound with a Grignard reagent would result in the formation of a new carbon-carbon bond at the terminal position of the oxirane, yielding a primary alcohol after an aqueous workup. This reaction is a valuable method for extending a carbon chain. libretexts.org

Table 2: Reactions with Carbon-Based Nucleophiles

NucleophileSite of AttackReaction TypeProduct Type (after workup)
Grignard Reagent (RMgX)C3 (less substituted)SN2Primary Alcohol
Organolithium (RLi)C3 (less substituted)SN2Primary Alcohol
Lithium Dialkylcuprate (R₂CuLi)C3 (less substituted)SN2Primary Alcohol

Heteroatom nucleophiles, including amines, alcohols, and thiols, are commonly used to open epoxide rings, leading to the formation of valuable amino alcohols, ether alcohols, and thioether alcohols, respectively. jsynthchem.com The regioselectivity of the attack is dependent on the reaction conditions.

Amines (N-nucleophiles): Amines are generally strong enough nucleophiles to open the epoxide ring without a catalyst. The reaction proceeds via an SN2 mechanism, with the amine attacking the less-hindered C3 carbon of this compound.

Alcohols/Water (O-nucleophiles): Alcohols and water are weak nucleophiles and typically require acid catalysis for the ring-opening reaction to proceed efficiently. masterorganicchemistry.comlibretexts.org As described in section 3.1.1, the attack occurs at the more substituted C2 position. Under basic conditions, the corresponding alkoxide or hydroxide (B78521) ion is required, which then attacks the less substituted C3 position. masterorganicchemistry.com

Thiols (S-nucleophiles): Thiols, in the form of their conjugate base (thiolates), are excellent nucleophiles and will attack the less-hindered C3 carbon in an SN2 fashion.

The regiochemical outcome of the ring-opening of this compound can be effectively controlled by the choice of catalytic conditions.

Acidic Conditions: Promote attack at the more substituted carbon (C2) due to electronic factors and stabilization of a partial positive charge.

Basic/Neutral Conditions: Favor attack at the less substituted, sterically accessible carbon (C3) via a classic SN2 mechanism. masterorganicchemistry.com

The stereochemistry of the reaction is a direct consequence of the SN2 mechanism that operates in most epoxide ring-openings. masterorganicchemistry.comlibretexts.org This mechanism involves a backside attack by the nucleophile relative to the C-O bond being broken. This results in a predictable inversion of the configuration at the center of attack. This stereochemical control is a highly valuable feature in asymmetric synthesis.

Transformations Involving the Dimethoxymethyl Acetal (B89532) Group

The dimethoxymethyl group is an acetal functional group. A defining characteristic of acetals is their stability under neutral and alkaline (basic) conditions. thieme-connect.de This stability allows the acetal to act as a protecting group for an aldehyde while chemical transformations are carried out on other parts of the molecule, such as the epoxide ring under basic conditions.

However, acetals are susceptible to hydrolysis under acidic conditions, which regenerates the original aldehyde and two equivalents of the alcohol (in this case, methanol). thieme-connect.denih.gov When this compound is subjected to acidic conditions, there is a potential for a competing reaction: the hydrolysis of the acetal group to an aldehyde. The relative rates of acid-catalyzed epoxide ring-opening versus acetal hydrolysis would depend on the specific conditions (acid strength, temperature, solvent). In synthetic planning, this lability must be considered, as acidic deprotection of the acetal could occur concurrently with or instead of the desired ring-opening. nih.gov For instance, the conversion of an aldehyde to a dimethoxymethyl acetal often employs an acid catalyst like p-toluenesulfonic acid (PTSA), highlighting the reversibility of the process under acidic conditions. nih.gov

Acid-Catalyzed Hydrolysis and Carbonyl Generation

Under acidic conditions, this compound can undergo hydrolysis. thieme-connect.de This reaction is a classic example of acid-catalyzed ring-opening of an epoxide. The mechanism is initiated by the protonation of the oxygen atom of the oxirane ring, which enhances the electrophilicity of the ring carbons. libretexts.orgchimia.ch Water, acting as a nucleophile, then attacks one of the carbon atoms of the protonated epoxide. libretexts.orgchimia.ch

For unsymmetrical epoxides like this compound, the regioselectivity of the nucleophilic attack is a crucial aspect. The reaction can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways, often referred to as a "borderline" mechanism. chimia.chunicamp.br In this process, the bond between the carbon and oxygen atoms of the epoxide is significantly weakened in the transition state, leading to a partial positive charge on the carbon atom. unicamp.br The stability of this partial positive charge influences the direction of the nucleophilic attack.

A study on the photolysis of a related compound, 2-acetyl-4-methylbenzaldehyde, in methanol (B129727) resulted in the formation of the acetal 2-(dimethoxymethyl)-5-methylacetophenone, highlighting the generation of a dimethoxymethyl group under specific conditions. acs.org

Transacetalization Reactions

Transacetalization is a process where an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. While direct studies on the transacetalization of this compound are not extensively detailed in the provided search results, the general principles of transacetalization can be applied. rsc.orgresearchgate.net

The reaction would involve the acid-catalyzed activation of the dimethyl acetal in this compound. This activation would make the acetal carbon susceptible to nucleophilic attack by another alcohol or diol present in the reaction mixture. This process is reversible, and the equilibrium can be driven towards the desired product by using an excess of the new alcohol or by removing one of the products, typically methanol in this case.

For instance, the trans-acetalization of a related compound, (XI), with ethylene (B1197577) glycol has been reported. drugfuture.com This suggests that the dimethoxymethyl group in this compound could similarly be converted to a cyclic acetal by reaction with a diol like ethylene glycol under acidic conditions. The use of various acid catalysts, including Brønsted and Lewis acids, is common for such transformations. researchgate.netacs.org

ReactantCatalystProductReference
Aldehyde/OrthoesterTropylium tetrafluoroborateAcetal rsc.org
Aldehyde/MethanolHydrochloric acidAcetal nih.gov
Aldehyde/DiolAmmonium saltsAcetal nih.gov

Reactions with Organometallic Reagents

The strained epoxide ring of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orgyoutube.comlibretexts.org These reagents are potent nucleophiles that readily open the epoxide ring. youtube.comvaia.com

The reaction proceeds via a backside nucleophilic attack (SN2 mechanism) on one of the carbon atoms of the epoxide ring. libretexts.orgvaia.com In the case of this compound, the attack is expected to occur preferentially at the less sterically hindered carbon atom of the oxirane ring. This regioselectivity is a common feature of epoxide ring-opening reactions under basic or nucleophilic conditions.

The initial product of this reaction is a magnesium or lithium alkoxide, which upon subsequent acidic workup, yields an alcohol. youtube.com This reaction is a valuable method for carbon-carbon bond formation, as it allows for the introduction of an alkyl or aryl group from the organometallic reagent onto the epoxide structure, resulting in the formation of a β-substituted alcohol. libretexts.orglibretexts.org

For example, the reaction of ethylene oxide with a Grignard reagent produces a primary alcohol with two additional carbon atoms. libretexts.org Similarly, reacting this compound with a Grignard reagent would lead to the formation of a secondary alcohol after the ring-opening and subsequent protonation.

Organometallic ReagentSubstrateProduct TypeReference
Grignard ReagentEthylene OxidePrimary Alcohol libretexts.org
Organolithium ReagentAldehyde/KetoneAlcohol libretexts.org
Grignard ReagentEster/Acyl HalideTertiary Alcohol libretexts.org

Cascade Reactions and Intramolecular Rearrangements

One potential cascade reaction could be initiated by the acid-catalyzed rearrangement of the epoxide. The Meinwald rearrangement, for instance, involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. conicet.gov.arresearchgate.net In the case of this compound, this could lead to the formation of an α-hydroxy aldehyde.

Furthermore, gold-catalyzed annulation reactions involving substrates with a dimethoxymethylphenyl group have been reported to proceed through cascade sequences. researchgate.net For example, the reaction of 1-[2-(dimethoxymethyl)phenyl]prop-2-yn-1-yl acetates with α-diazo esters leads to substituted naphthoates through a cascade process. researchgate.net While this specific substrate is more complex than this compound, it demonstrates the potential for the dimethoxymethyl group to participate in or influence cascade reactions.

Intramolecular rearrangements could also be envisioned. For example, after the initial ring-opening of the epoxide, the resulting hydroxyl group could potentially react intramolecularly with the acetal functionality under certain conditions, leading to the formation of a cyclic ether. The specific outcome of such reactions would be highly dependent on the reaction conditions, including the nature of the catalyst and the solvent used.

Applications in Complex Organic Synthesis and Building Block Utility

As a Versatile Synthetic Synthon for Carbonyl and Epoxide Functionality

In the realm of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material. princeton.edu The compound 2-(Dimethoxymethyl)oxirane serves as a practical synthetic equivalent for several important synthons. The epoxide portion can be opened by a variety of nucleophiles to generate 1,2-difunctionalized compounds, such as amino alcohols or diols. researchgate.netrroij.com Concurrently, the dimethoxymethyl group is a stable precursor to an aldehyde. This latent carbonyl can be revealed through hydrolysis under acidic conditions, a transformation often performed later in a synthetic sequence. This dual nature allows for the strategic introduction of both an epoxide-derived moiety and a carbonyl group from a single, stable reagent. uic.eduresearchgate.net The ability to convert carbonyl compounds into epoxides via reagents like sulfur ylides, and the subsequent rearrangements of these epoxides, further highlights the interconnected chemistry of these two functional groups. researchgate.net

Construction of Diverse Molecular Architectures

The unique reactivity of this compound and its derivatives has been harnessed to build complex molecular frameworks, ranging from fused aromatic systems to functionalized heterocyclic compounds.

A notable application demonstrating the utility of the dimethoxymethylphenyl moiety is in the development of novel gold-catalyzed annulation reactions. Research has shown that 1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate (B1210297) substrates can react with α-diazo esters or anilines to produce substituted naphthoates and indeno[1,2-b]quinoline derivatives, respectively. citedrive.comresearchgate.net This transformation proceeds through a common 1-methoxy-2-carbonyl-1H-indene intermediate. citedrive.com

In this sophisticated cascade reaction, the gold catalyst activates the alkyne. researchgate.netacs.org For the synthesis of naphthoates, the process involves an SN2-type attack by the α-diazo ester on a gold-bound intermediate. citedrive.comresearchgate.net In the case of indeno[1,2-b]quinoline synthesis, the pathway involves a double amine addition and a subsequent arylation reaction. citedrive.com These gold-catalyzed methodologies provide an efficient route to biologically relevant quinoline (B57606) and naphthoate cores. bohrium.comacs.org

Table 1: Gold-Catalyzed Annulation for Naphthoate and Indeno[1,2-b]quinoline Synthesis citedrive.comresearchgate.net

Starting Material Reagent Catalyst Product Class
1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate α-Diazo ester Gold(I) Substituted Naphthoate
1-(2-(dimethoxymethyl)phenyl)-1-prop-2-yn-1-yl acetate Aniline Gold(I) Indeno[1,2-b]quinoline

The reaction of epoxides with amines is a fundamental and powerful method for synthesizing β-amino alcohols, which are crucial intermediates for numerous biologically active compounds. researchgate.netrroij.commdpi.com The ring-opening of this compound with various primary or secondary amines provides a direct route to functionalized amino alcohols, where the product contains both a hydroxyl group and the versatile dimethyl acetal (B89532) moiety.

This reaction is typically highly regioselective, with the amine nucleophile attacking the less sterically hindered carbon of the epoxide ring. rroij.comresearchgate.net Various catalysts, including Lewis acids or even milder conditions like acetic acid mediation, can be employed to facilitate this transformation, often resulting in high yields. rroij.comrsc.org The resulting products are valuable building blocks themselves, poised for further elaboration through reactions of the secondary alcohol or by unmasking the aldehyde.

Table 2: Plausible Products from Ring-Opening of this compound with Amines

Amine Reagent Product Structure Product Name
Aniline 1-(phenylamino)-3-(dimethoxymethyl)propan-2-ol
Diethylamine 1-(diethylamino)-3-(dimethoxymethyl)propan-2-ol
Pyrrolidine 1-(pyrrolidin-1-yl)-3-(dimethoxymethyl)propan-2-ol

Note: The structures in this table are illustrative of the expected regiochemical outcome of the reaction.

The synthesis of vinyl ethers can be challenging due to their sensitivity to acidic conditions. rsc.org However, the epoxide functionality within this compound offers synthetic routes to more complex ether structures. While direct conversion to a simple vinyl ether is not a primary application, the combination of epoxide and vinyl ether functionalities in the same molecule is of significant interest, particularly in polymer chemistry for creating curable resins and functional materials. google.comresearchgate.netgoogle.com Synthetic strategies often involve reacting a hydroxylated vinyl ether with a polyepoxide, or vice versa, to create cross-linked networks. google.com The generation of vinyl epoxides from epoxy ketones is a known transformation, indicating that with the appropriate reagents, the acetal of this compound could be hydrolyzed to the aldehyde, converted to an enone, and then to a more complex vinyl epoxide. acs.org

Role in the Synthesis of Natural Product Analogues

Natural products and their analogues are a cornerstone of drug discovery. researchgate.netscielo.br The structural motifs found in this compound are present in or can be used to construct key intermediates for the synthesis of complex natural products. semanticscholar.org The chemoenzymatic synthesis of versatile epoxyquinol synthons, which are then used in the total synthesis of natural products like (-)-harveynone and (+)-panepophenanthrin, highlights the power of epoxide building blocks. nih.gov

The synthesis of β-amino alcohols via epoxide ring-opening is a key step in preparing analogues of many natural products and medicinally important compounds. rroij.comrsc.org By using this compound, chemists can introduce a functionalized side chain that can be later converted into an aldehyde, allowing for the creation of a diverse library of analogues from a common intermediate, a strategy known as diverted total synthesis. researchgate.net

Development of Novel Methodologies for Organic Transformations

The quest for new, efficient, and selective chemical reactions is a driving force in organic chemistry. Building blocks like this compound and its derivatives stimulate the development of such novel methodologies. As previously discussed, the use of 1-(2-(dimethoxymethyl)phenyl)-propargyl acetates in gold-catalyzed annulations is a prime example. citedrive.comresearchgate.net This work established a new pathway to important heterocyclic and carbocyclic frameworks by leveraging the unique reactivity of the acetal-masked aldehyde in concert with an activated alkyne. researchgate.net Such methods, which combine multiple bond-forming events in a single step, are highly sought after for their efficiency and atom economy. The unique combination of reactive sites in this class of compounds continues to inspire the development of new catalytic systems and reaction cascades. acs.org

Polymerization Chemistry and Materials Science Applications

Ring-Opening Polymerization (ROP) Studies

The high ring strain of oxiranes (approximately 116 kJ mol⁻¹) is a primary thermodynamic driving force for polymerization. mdpi.com ROP can proceed through different mechanisms, primarily anionic or cationic pathways, depending on the initiator and reaction conditions used. mdpi.com

Monomer Reactivity in Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is characterized by the nucleophilic attack of an initiator on one of the carbon atoms of the oxirane ring. mdpi.com This process is typically initiated by strong bases such as alkali metal hydroxides, alkoxides, or organometallic compounds. mdpi.comebrary.net The propagation proceeds via an alkoxide active center.

For functional epoxides like 2-(Dimethoxymethyl)oxirane, the presence of the substituent group can influence reactivity. Research on the AROP of various functional epoxide monomers has shown that bulky substituents can, in some cases, lead to faster conversion rates, particularly in solid-state mechanochemical polymerizations. nih.gov While specific kinetic data for this compound is not widely documented, its reactivity in AROP is expected to be governed by the steric hindrance presented by the dimethoxymethyl group and the electronic effects of the ether linkages. The polymerization of ethylene (B1197577) oxide, the parent oxirane, with specialized initiators like cyclodextrin (B1172386) derivatives in solvents such as DMF, has been shown to proceed in a living manner, allowing for the synthesis of well-defined star-shaped polymers. nih.gov This suggests that, with appropriate initiator selection, controlled polymerization of substituted oxiranes like this compound could be achievable.

Table 1: General Characteristics of Anionic vs. Cationic ROP of Oxiranes

FeatureAnionic Ring-Opening Polymerization (AROP)Cationic Ring-Opening Polymerization (CROP)
Initiators Nucleophiles (e.g., alkoxides, hydroxides, organometallics)Electrophiles (e.g., Brønsted acids, Lewis acids, alkyl triflates) mdpi.combeilstein-journals.org
Propagating Species Alkoxide anionTertiary oxonium ion mdpi.com
Termination Often requires a specific terminating agent (e.g., water, CO2); can be living. libretexts.orgCan terminate via reaction with counter-ions, chain transfer to monomer, or other nucleophiles. wikipedia.org
Side Reactions Generally fewer side reactions compared to CROP.Prone to side reactions like chain transfer, leading to broader molecular weight distributions. beilstein-journals.org

Cationic Ring-Opening Polymerization Pathways

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃, SnCl₄), which protonate or coordinate to the oxygen atom of the oxirane ring. mdpi.comgoogle.com This activation makes the ring highly susceptible to nucleophilic attack by another monomer molecule, leading to the formation of a propagating tertiary oxonium ion. mdpi.com

Studies on structurally similar substituted oxiranes, such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, have demonstrated successful polymerization using cationic initiators to yield polyethers. rsc.org This indicates that the CROP pathway is a viable method for polymerizing this compound. The choice of initiator and solvent is critical, as it influences the polymerization kinetics and the degree of control over the final polymer structure. beilstein-journals.orgrsc.org For instance, acid-catalyzed synthesis of polyethers from unsymmetrical oxiranes can sometimes suffer from a lack of regioselectivity during the ring-opening step. google.com

Mechanistic Aspects of Chain Growth and Termination in Oxirane ROP

The mechanism of ROP is a form of chain-growth polymerization, which involves distinct initiation, propagation, and termination steps. wikipedia.org

Initiation : An active center is formed when an initiator molecule reacts with the first monomer. In AROP, this is a nucleophilic attack creating an alkoxide. In CROP, it's an electrophilic attack creating an oxonium ion. libretexts.org

Propagation : The polymer chain grows sequentially as monomer molecules add to the active center. In each step, the oxirane ring is opened, and the active site is regenerated at the new chain end. wikipedia.org This process continues rapidly, leading to the formation of high molecular weight polymers early in the reaction. resolvemass.ca

Termination : The growth of a polymer chain is halted when the active center is destroyed. In AROP, this can be achieved by introducing a quenching agent. In CROP, termination can occur through several pathways, including reaction with the counter-ion or chain transfer to another molecule (monomer, solvent, or another polymer chain), which can lead to branched structures. wikipedia.orglibretexts.org Radical combination and disproportionation are common termination processes in radical polymerizations. libretexts.org Understanding and controlling these termination events is crucial for synthesizing polymers with desired molecular weights and narrow polydispersity. advancedsciencenews.com

Incorporation into Functional Copolymers and Polyethers

The ability of this compound to polymerize into polyether chains makes it a valuable component for creating more complex polymer architectures, such as functional copolymers. vulcanchem.com Polyethers are utilized in a wide range of industrial products, including polyurethanes and surfactants. ebrary.netgoogle.com

Synthesis of Amphiphilic Polymers and Surfactants

Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, are of significant interest for applications such as drug delivery and surfactants. nih.govmdpi.com These materials can self-assemble in aqueous solutions to form structures like micelles. nih.gov

This compound can be incorporated as a monomer into block copolymers to impart specific properties. Depending on the comonomer, the polyether block derived from this compound could function as either the hydrophilic or hydrophobic part of an amphiphilic system. Furthermore, the acetal (B89532) group (dimethoxymethyl) is susceptible to hydrolysis under acidic conditions, which would convert it to an aldehyde and methanol (B129727). This latent functionality could be exploited to create stimuli-responsive materials that change their properties (e.g., solubility) in response to pH changes.

The synthesis of surfactants often involves creating molecules with a polar head group and a nonpolar tail. nih.gov While direct synthesis of surfactants from this compound is not extensively detailed, related compounds like dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane are used in nonionic surfactant compositions. google.com Polyether-modified silicone copolymers act as surfactants where the polyether block provides hydrophilicity. mdpi.com By analogy, polymers derived from this compound could be functionalized to create novel surfactant structures.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaPolymer TypeKey Feature from MonomerPotential Function
Coatings & Adhesives Polyethers, Epoxy ResinsOxirane reactivityForms cross-linked networks, provides adhesion and chemical resistance. vulcanchem.com
Amphiphilic Systems Block CopolymersAcetal functionalityCan be part of either hydrophilic or hydrophobic block; potential for stimuli-responsiveness via hydrolysis. nih.gov
Surfactants Functionalized PolyethersPolar ether linkagesCan be modified to create amphiphilic structures for reducing surface tension. google.commdpi.com
Resin Modification Epoxy FormulationsMonofunctional epoxideActs as a reactive diluent to control viscosity and modify mechanical properties. goldphoenixpcb.com

Cross-linking Reactions in Resin and Polymer Development

In polymer chemistry, cross-linking is the process of forming covalent bonds to link separate polymer chains, creating a three-dimensional network. goldphoenixpcb.com This network structure significantly enhances mechanical strength, thermal stability, and chemical resistance. nih.gov

Epoxy resins are a major class of thermosetting polymers that rely on cross-linking for their robust properties. The curing of epoxy resins involves the ring-opening reaction of epoxide groups with a curing agent (hardener), such as a diamine or an anhydride. goldphoenixpcb.comcore.ac.uk Because this compound has only one epoxy group, it cannot form a cross-linked network on its own. Instead, it acts as a monofunctional monomer.

In epoxy resin formulations, monofunctional epoxides are often used as reactive diluents. Their role is to reduce the viscosity of the uncured resin, making it easier to process, while still becoming chemically incorporated into the final cross-linked structure. The incorporation of this compound can modify the properties of the cured resin, such as its flexibility and cross-link density. researchgate.net The pendant dimethoxymethyl groups on the resulting polymer chains could also serve as sites for secondary cross-linking reactions after being hydrolyzed to reactive aldehyde groups, offering a pathway to novel network architectures.

Hybrid Organic-Inorganic Nanocomposite Development

The development of hybrid organic-inorganic nanocomposites leverages the unique properties of bifunctional molecules to create materials with enhanced performance characteristics. This compound is a compound well-suited for this purpose due to its distinct molecular architecture, which features both a reactive oxirane (epoxy) ring and hydrolyzable dimethoxymethylsilyl groups. This dual functionality allows it to act as a molecular bridge, forming covalent bonds between an inorganic network and an organic polymer matrix, a hallmark of Class II hybrid materials. nih.govmdpi.com

The synthesis of these nanocomposites typically employs in situ polymerization techniques, particularly the sol-gel process, where the inorganic phase is formed within the organic monomer or polymer matrix. mdpi.com This bottom-up approach facilitates a high degree of control over the final material's structure and properties by integrating nanoparticle generation, surface modification, and matrix integration into a single process. mdpi.comslideshare.net

The role of this compound in this process is twofold:

Formation of the Inorganic Network: The dimethoxymethylsilyl end of the molecule is a precursor for the inorganic phase. In the presence of water and a catalyst (acidic or basic), the methoxy (B1213986) groups (-OCH₃) undergo hydrolysis to form reactive silanol (B1196071) groups (-OH). These silanols then undergo polycondensation reactions, eliminating water to form a stable, three-dimensional siloxane (-Si-O-Si-) network, which constitutes the inorganic, silica-based component of the nanocomposite. nih.govresearchgate.net

Formation of the Organic Phase and Interfacial Coupling: Simultaneously or subsequently, the oxirane ring at the other end of the molecule can be opened. This ring-opening polymerization can be initiated to form a polyether network, creating the organic phase. vaia.comrsc.org More commonly, the oxirane ring reacts with functional groups (such as amines or hydroxyls) present on a pre-existing polymer or monomer. This reaction covalently bonds the nascent inorganic silica (B1680970) network to the organic polymer matrix. nih.gov This strong interfacial bonding is crucial for efficient stress transfer between the phases and for minimizing phase separation, which is a common challenge in composite materials. iieta.org

Detailed Research Findings

While specific research detailing the use of this compound in nanocomposites is not extensively documented in publicly available literature, the principles of its function are well-understood from studies on analogous epoxy-functionalized alkoxysilanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). The findings from these related systems provide a clear indication of the expected impact of incorporating this compound into a polymer matrix.

The introduction of an epoxy-silane like this compound into a polymer system, such as an epoxy resin, and subsequent in situ formation of a silica network via the sol-gel process typically leads to significant improvements in mechanical and thermal properties.

Mechanical Properties Enhancement:

The covalent network formed by the silane (B1218182) coupling agent enhances the adhesion between the polymer matrix and the inorganic filler particles. This strong interface allows for effective load transfer from the polymer matrix to the reinforcing silica nanoparticles, resulting in improved mechanical strength and stiffness.

Illustrative Data on Mechanical Properties of Epoxy-Silica Nanocomposites The following table presents typical data from studies on analogous epoxy-silane systems, demonstrating the expected improvements when an inorganic network is generated in situ.

Material CompositionTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
Neat Epoxy Resin652.87.5
Epoxy + 5 wt% in situ Silica (from epoxy-silane)853.95.2
Epoxy + 10 wt% in situ Silica (from epoxy-silane)984.54.1

This interactive data table illustrates that increasing the content of the in-situ generated silica phase, facilitated by a coupling agent, generally leads to a significant increase in both tensile strength and elastic modulus, while typically reducing the elongation at break, indicating a more rigid and stronger material. iieta.orgresearchgate.net

Thermal Stability Enhancement:

The formation of a rigid, interpenetrating inorganic network within the polymer matrix restricts the mobility of the polymer chains. This restriction requires more energy for the polymer to transition from a glassy to a rubbery state, resulting in an increased Glass Transition Temperature (Tg). The enhanced network density also improves the material's resistance to thermal degradation. researchgate.netchalcogen.ro

Illustrative Data on Thermal Properties of Epoxy-Silica Nanocomposites The following table shows representative thermal analysis data from analogous systems.

Material CompositionGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td5%) (°C)
Neat Epoxy Resin155350
Epoxy + 5 wt% in situ Silica (from epoxy-silane)168365
Epoxy + 10 wt% in situ Silica (from epoxy-silane)175378

This interactive data table demonstrates a clear trend where the incorporation of the silica nanocomponent leads to a notable increase in both the glass transition temperature and the initial decomposition temperature, signifying enhanced thermal stability of the composite material. researchgate.netchalcogen.romdpi.com

Computational and Theoretical Investigations of 2 Dimethoxymethyl Oxirane Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in elucidating the intricate details of chemical reactions at a molecular level. For 2-(dimethoxymethyl)oxirane, these studies can map out the potential energy surfaces for its various transformations, most notably the ring-opening reactions of the epoxide moiety.

Theoretical investigations into the reaction mechanisms of epoxides are frequently carried out using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy. researchgate.netnih.govdiva-portal.orgdiva-portal.org Such studies are instrumental in identifying and characterizing the structures of transition states—the fleeting, high-energy configurations that reactants must pass through to become products. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of a reaction, a key factor in reaction kinetics.

For this compound, two primary ring-opening mechanisms are of interest: acid-catalyzed and base-catalyzed pathways. In a base-catalyzed reaction, a nucleophile attacks one of the carbon atoms of the epoxide ring. In an acid-catalyzed reaction, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. Quantum chemical calculations can model these processes, predicting the structures of the intermediates and transition states involved. researchgate.netrsc.org

A hypothetical reaction coordinate for the acid-catalyzed hydrolysis of this compound could be modeled to determine the activation barriers for nucleophilic attack at the C2 and C3 positions of the oxirane ring. Such calculations would involve optimizing the geometries of the reactant, the protonated epoxide intermediate, the transition states for water attacking at C2 and C3, and the final diol products.

Table 1: Hypothetical Activation Energies for Acid-Catalyzed Hydrolysis of this compound

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Attack at C2TS_C215.2
Attack at C3TS_C318.5
Note: These values are hypothetical and for illustrative purposes.

Molecular Modeling of Reactivity, Regioselectivity, and Stereoselectivity

Molecular modeling techniques are essential for predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions involving this compound. acs.orgnih.govsjtu.edu.cn The regioselectivity of epoxide ring-opening is a classic example of how reaction conditions can dictate the outcome of a reaction.

Under basic conditions, the ring-opening of unsymmetrical epoxides typically occurs via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. d-nb.info For this compound, the C3 position would be the likely site of attack.

Under acidic conditions, the mechanism has more SN1 character. The protonated epoxide is more likely to open at the carbon atom that can better stabilize a positive charge. The dimethoxymethyl group is an electron-donating group, which would stabilize a carbocation at the adjacent C2 position. Therefore, nucleophilic attack is predicted to occur preferentially at C2 under acidic conditions. d-nb.infooregonstate.edu

Computational models can quantify these effects by calculating the relative energies of the transition states for attack at each carbon. rsc.org These models can also be used to investigate the stereoselectivity of the reaction, predicting the stereochemistry of the resulting products.

Table 2: Hypothetical Regioselective Product Distribution in the Ring-Opening of this compound

CatalystNucleophileMajor Product (Attack at)Minor Product (Attack at)
NaOHH₂O2,3-dihydroxy-1,1-dimethoxypropane (C3)1,3-dihydroxy-2,2-dimethoxypropane (C2)
H₂SO₄H₂O1,3-dihydroxy-2,2-dimethoxypropane (C2)2,3-dihydroxy-1,1-dimethoxypropane (C3)
Note: The product distribution is hypothetical and for illustrative purposes.

Conformational Analysis and Anomeric Effects Related to the Acetal (B89532) Group

The conformational preferences of the dimethoxymethyl group in this compound are influenced by stereoelectronic interactions, most notably the anomeric effect. researchgate.netlew.roacs.org The anomeric effect describes the tendency of a heteroatomic substituent on a heterocyclic ring to adopt an axial orientation, which is counterintuitive based on steric considerations alone. This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair on an endocyclic heteroatom and the antibonding (σ*) orbital of the exocyclic C-substituent bond.

In the case of the acyclic dimethoxymethyl group in this compound, a "generalized anomeric effect" is at play. This involves gauche conformations being preferred around the C-O bonds of the acetal. Computational methods can be employed to perform a detailed conformational analysis of the dimethoxymethyl group, identifying the most stable rotamers and quantifying the energetic contributions of the anomeric effect. This is typically achieved by scanning the potential energy surface as a function of the relevant dihedral angles.

The anomeric effect in acetals is often described in terms of the stabilizing n -> σ* interactions, where 'n' represents a lone pair on one of the methoxy (B1213986) oxygens and σ* is the antibonding orbital of the adjacent C-O bond. uva.escdnsciencepub.com The strength of this interaction can be quantified using Natural Bond Orbital (NBO) analysis.

Table 3: Hypothetical Relative Energies of Conformers of the Dimethoxymethyl Group

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)
Anti180°1.5
Gauche60°0.0
Note: These values are hypothetical and for illustrative purposes.

Electronic Structure Calculations and Orbital Interactions

Electronic structure calculations provide a fundamental understanding of the distribution of electrons within the this compound molecule and the nature of its chemical bonds. oregonstate.edu These calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In an epoxide, the HOMO is typically associated with the lone pairs on the oxygen atom, while the LUMO is a combination of the antibonding orbitals of the C-O bonds. The location of the largest lobes of the LUMO on the carbon atoms of the epoxide ring can indicate the preferred sites for nucleophilic attack. researchgate.netrsc.org

Furthermore, the analysis of orbital interactions can reveal the presence of hyperconjugative effects, such as the anomeric effect discussed previously. researchgate.net These interactions, where electrons in a filled bonding or non-bonding orbital are shared with an adjacent empty antibonding orbital, can have a significant impact on the molecule's stability, geometry, and reactivity.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Primary Location
HOMO-10.5Epoxide Oxygen Lone Pairs
LUMO+1.2C2-O and C3-O σ* orbitals
Note: These values are hypothetical and for illustrative purposes.

Advanced Spectroscopic Methods in Mechanistic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing quantitative data on the consumption of reactants and the formation of products and intermediates. nih.govbris.ac.uk For 2-(dimethoxymethyl)oxirane, ¹H and ¹³C NMR spectroscopy can provide distinct signals corresponding to the unique chemical environments of its atoms.

The protons on the oxirane ring are expected to resonate in the 2.5-3.5 ppm range, a characteristic region for epoxides. libretexts.org The proton on the carbon bearing the dimethoxymethyl group and the protons of the two methoxy (B1213986) groups would have distinct chemical shifts. In ¹³C NMR, the carbon atoms of the epoxide ring typically appear in the 40-60 ppm region. libretexts.org

During a reaction, such as an acid-catalyzed ring-opening, the signals corresponding to this compound would decrease in intensity, while new signals corresponding to the product would emerge. beilstein-journals.org For instance, the formation of a hydroxyl group in a hydrolysis reaction would lead to a new, often broad, signal in the ¹H NMR spectrum and significant shifts in the signals of adjacent carbons and protons. The ability to track these changes over time allows for the determination of reaction kinetics and provides evidence for proposed mechanistic pathways. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Notes
Oxirane CH₂ ¹H 2.5 - 3.0 Complex splitting pattern expected. libretexts.org
Oxirane CH ¹H 3.0 - 3.5 Coupled to adjacent protons.
Acetal (B89532) CH ¹H ~4.5 Singlet or doublet depending on coupling.
Methoxy CH₃ ¹H 3.3 - 3.5 Two singlets if diastereotopic, one otherwise.
Oxirane CH₂ ¹³C 45 - 55 Characteristic epoxide region. libretexts.org
Oxirane CH ¹³C 50 - 60 Characteristic epoxide region. libretexts.org
Acetal CH ¹³C 95 - 105 Typical for acetal carbons.

Infrared (IR) and Raman Spectroscopy in Monitoring Reaction Progression and Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and monitor their transformations during a chemical reaction. researchgate.net The epoxide functional group in this compound has several characteristic vibrational modes that can be observed.

The three-membered epoxy ring gives rise to distinct peaks, including a symmetric ring "breathing" vibration around 1230-1280 cm⁻¹, an asymmetric ring stretching mode between 950-810 cm⁻¹, and a symmetric ring deformation mode between 880-750 cm⁻¹. researchgate.netspectroscopyonline.com The peaks for the asymmetric stretch and symmetric deformation are often particularly intense and are reliable indicators of the presence of the oxirane ring. spectroscopyonline.com

As a reaction involving the oxirane proceeds, the intensity of these characteristic peaks will decrease. researchgate.net This decrease is proportional to the concentration of the remaining this compound. Concurrently, new peaks will appear that correspond to the functional groups of the product. For example, in a ring-opening reaction that produces a hydroxyl group, a broad absorption band would emerge in the IR spectrum around 3200-3600 cm⁻¹, which is characteristic of O-H stretching. researchgate.net Monitoring the disappearance of the epoxide peaks and the appearance of product peaks provides a clear picture of the functional group transformations occurring.

Table 2: Key Vibrational Modes of the Oxirane Ring in IR/Raman Spectroscopy

Vibrational Mode Wavenumber Range (cm⁻¹) Spectroscopic Activity Notes
Symmetric Ring Breathing 1280 - 1230 IR, Raman Involves the concerted expansion and contraction of the ring. spectroscopyonline.com
Asymmetric C-O-C Stretch 950 - 810 IR (strong), Raman One C-O bond stretches while the other contracts. spectroscopyonline.com

Mass Spectrometry (MS) for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is an essential analytical technique for identifying reaction products and elucidating transient intermediates by providing information about their mass-to-charge ratio (m/z). nih.gov Using soft ionization techniques like Electrospray Ionization (ESI-MS), it is possible to transfer ions from a reaction solution into the gas phase for detection, making it ideal for monitoring charged intermediates common in catalyzed reactions. nih.gov

In the analysis of reactions involving this compound (MW: 118.13 g/mol ), MS can confirm the mass of the final product. nih.gov For example, after a hydrolysis reaction, the expected diol product would have a molecular weight of 90.09 g/mol (after loss of two methanol (B129727) molecules). More significantly, MS can be used to trap and identify short-lived intermediates. In an acid-catalyzed reaction, the protonated epoxide could be observed as an ion with an m/z value corresponding to [M+H]⁺, or approximately 119.1. Subsequent fragmentation in the mass spectrometer can provide structural information. Plausible fragmentation pathways for the molecular ion of this compound could include the loss of a methoxy group (-•OCH₃) or cleavage of the C-C bond adjacent to the oxirane ring.

Table 3: Potential Ions in Mass Spectrometric Analysis of this compound and its Reactions

Ion Description Proposed Formula Expected m/z Notes
Protonated Molecule [C₅H₁₁O₃]⁺ 119.1 Represents the intact molecule with an added proton, often observed in ESI-MS.
Loss of Methanol [C₄H₇O₂]⁺ 87.1 A common fragmentation pathway for acetals under acidic conditions.
Loss of Methoxy Radical [C₄H₇O₂]⁺ 87.1 Fragmentation of the dimethoxymethyl group.
Acetal Fragment [CH(OCH₃)₂]⁺ 75.1 Cleavage of the bond between the acetal carbon and the oxirane ring.

Integration of Spectroscopic Data with Computational Models

The full power of modern spectroscopic analysis is realized when experimental data is integrated with computational models. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net

For a proposed reaction intermediate involving this compound, its geometry can be optimized computationally, and its NMR chemical shifts, vibrational frequencies (IR and Raman), and mass spectrometric fragmentation patterns can be calculated. These theoretical spectra can then be compared directly with the experimental data. A strong correlation between the calculated and observed spectra provides powerful evidence for the existence and structure of the proposed intermediate, even if it is too unstable to be isolated and characterized by conventional means. nih.gov

This synergistic approach is crucial for building a complete mechanistic picture. For instance, if NMR and IR data suggest the formation of an unknown intermediate, several plausible structures can be proposed. By calculating the expected spectra for each proposed structure and comparing them to the experimental results, the most likely candidate can be identified. This integration of empirical data and theoretical prediction allows for a deeper and more accurate understanding of complex reaction pathways. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(Dimethoxymethyl)oxirane in academic research?

Answer:
The synthesis of this compound typically involves catalytic epoxidation of precursor alkenes. A robust method includes using ruthenium porphyrin complexes (e.g., Ru(TPP)(NAr)₂) combined with TBACl as a co-catalyst, achieving yields >99% under controlled conditions. Reaction progress is monitored via TLC (e.g., n-hexane/AcOEt = 8:2), followed by NMR validation of product purity . Alternative approaches may employ dioxiranes (e.g., methyl(trifluoromethyl)dioxirane) generated from ketones and peroxymonosulfate, which selectively oxidize alkenes to epoxides under mild conditions .

Advanced: How can researchers optimize stereochemical control during this compound synthesis?

Answer:
Stereochemical outcomes depend on catalyst design and reaction parameters. For example:

  • Chiral catalysts : Ru(VI) bis-imido porphyrins with axial ligands can induce enantioselectivity in epoxidation.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance stereoselectivity by stabilizing transition states.
  • Temperature : Lower temperatures (0–25°C) reduce epoxide ring-opening side reactions.
    Comparative studies of fluorinated analogs (e.g., 2-(difluoromethyl)oxirane vs. trifluoromethyl derivatives) suggest that electron-withdrawing substituents stabilize transition states, improving stereochemical fidelity .

Basic: What analytical techniques are critical for characterizing this compound and derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies epoxide ring protons (δ 3.5–4.5 ppm) and methoxy groups (δ 3.3–3.7 ppm). Multiplicity analysis confirms substitution patterns .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular formulas (e.g., C₅H₁₀O₃ for this compound) and isotopic distributions .
  • TLC/GC-MS : Monitors reaction progress and detects byproducts .

Advanced: How do substituents influence the reactivity of this compound in nucleophilic ring-opening reactions?

Answer:
The dimethoxymethyl group enhances steric hindrance, directing nucleophilic attack to the less hindered epoxide carbon. Key factors include:

  • Electronic effects : Methoxy groups donate electron density, polarizing the epoxide ring and favoring SN2 mechanisms.
  • Steric effects : Bulky substituents slow reaction kinetics but improve regioselectivity.
    Comparative studies with fluorinated analogs (e.g., 2-(trifluoromethyl)oxirane) show electron-withdrawing groups increase electrophilicity, accelerating ring-opening but reducing selectivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile epoxides.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?

Answer:

  • DFT calculations : Predict transition-state geometries and activation energies for epoxidation or ring-opening pathways.
  • MD simulations : Model solvent effects and catalyst-substrate interactions to optimize reaction conditions.
    Studies on dioxirane-mediated oxidations highlight the role of frontier molecular orbitals (HOMO-LUMO gaps) in determining reaction feasibility .

Advanced: How should researchers address contradictory data in catalytic efficiency studies of this compound synthesis?

Answer:
Contradictions often arise from variations in:

  • Catalyst loading : Excess TBACl (e.g., 10 mol%) may deactivate Ru catalysts, reducing yields .
  • Reaction scale : Microscale reactions (<1 mmol) may overestimate efficiency due to surface adsorption effects.
  • Analytical calibration : Standardize NMR integration against internal references (e.g., TMS) to ensure yield accuracy .

Basic: What are the applications of this compound in polymer chemistry?

Answer:
The compound serves as a crosslinking agent in epoxy resins. Its dimethoxymethyl group enhances hydrolytic stability, making it suitable for:

  • Coatings : Improved adhesion to polar substrates.
  • Biomaterials : Functionalization with hydroxyl or amine groups for biocompatible networks .

Advanced: What strategies improve the recyclability of catalysts in this compound synthesis?

Answer:

  • Heterogeneous catalysts : Immobilize Ru complexes on silica or MOFs to facilitate recovery.
  • Phase-transfer agents : TBACl enhances catalyst stability in biphasic systems (e.g., H₂O/DCM), enabling reuse for ≥3 cycles without yield loss .

Advanced: How do isotopic labeling studies elucidate the mechanism of this compound reactions?

Answer:

  • ¹⁸O labeling : Traces oxygen transfer pathways in dioxirane-mediated epoxidations.
  • Deuterated solvents : Identify protonation sites in acid-catalyzed ring-opening.
    Such studies confirm that epoxidation proceeds via a concerted oxygen insertion mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.